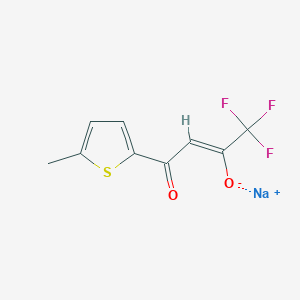

Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate

Description

Properties

Molecular Formula |

C9H6F3NaO2S |

|---|---|

Molecular Weight |

258.19 g/mol |

IUPAC Name |

sodium;(Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate |

InChI |

InChI=1S/C9H7F3O2S.Na/c1-5-2-3-7(15-5)6(13)4-8(14)9(10,11)12;/h2-4,14H,1H3;/q;+1/p-1/b8-4-; |

InChI Key |

YHMUMDPDVWHGNM-ZYFYRQFPSA-M |

Isomeric SMILES |

CC1=CC=C(S1)C(=O)/C=C(/C(F)(F)F)\[O-].[Na+] |

Canonical SMILES |

CC1=CC=C(S1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate typically involves the reaction of 5-methylthiophene-2-carbaldehyde with trifluoroacetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps including aldol condensation and subsequent enolate formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of automated systems and advanced analytical techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Structural Reactivity Profile

The compound features:

-

A conjugated (Z)-enolate system with a trifluoromethyl group at the β-position.

-

A 5-methylthiophene ring at the γ-position.

-

A sodium counterion enhancing solubility in polar aprotic solvents.

Key reactive sites include:

-

Enolate oxygen : Nucleophilic character for alkylation or acylation.

-

α,β-Unsaturated carbonyl : Susceptible to Michael additions or cycloadditions.

-

Trifluoromethyl group : Electron-withdrawing effects stabilize the enolate and direct electrophilic attacks.

2.1. Base-Induced 5-exo-dig Cyclization

Under basic conditions (e.g., NaH or DBU), analogous trifluoromethyl enolates undergo ring-opening/cyclization sequences to form thiophene derivatives . For example:

-

Deprotonation : The sodium enolate acts as a base, deprotonating adjacent thioether groups.

-

Ring Opening : Cleavage of dithiolane intermediates generates thiolate intermediates.

-

Cyclization : 5-exo-dig cyclization forms a thiophene ring, followed by aromatization.

Example Pathway :

textSodium enolate → Thiolate intermediate → Cyclization → Trifluoromethyl-thiophene product

2.2. Pd-Catalyzed Cross-Couplings

Palladium catalysts (e.g., PdI₂/KI) enable coupling with aryl halides or alkynes :

-

C–S Bond Formation : Reaction with 1-bromo-1-en-3-ynes yields substituted thiophenes via 5-endo-dig cyclization.

-

Functionalization : Electrophiles (e.g., aldehydes, disulfides) add to cyclized intermediates .

Table 1 : Representative Reaction Conditions

| Reaction Type | Catalysts/Reagents | Temperature | Yield (%) |

|---|---|---|---|

| 5-exo-dig cyclization | NaH, THF | 50°C | 75–85 |

| Pd-mediated coupling | PdI₂, KI, BmimBF₄ | 80°C | 60–70 |

| Electrophilic trapping | CsF, p-Cl-benzaldehyde | RT | 55 |

3.1. Nucleophilic Acylation

The enolate oxygen attacks electrophiles (e.g., acyl chlorides), forming β-keto esters or amides. The trifluoromethyl group stabilizes the transition state, favoring regioselectivity at the α-position .

3.2. Michael Additions

The α,β-unsaturated carbonyl reacts with nucleophiles (e.g., amines, thiols):

-

Thiol Addition : Forms sulfhydryl adducts at the β-carbon.

-

Amine Addition : Produces β-amino ketones, though steric hindrance from the thiophene may limit reactivity .

4.1. Hydrolysis and Oxidation

-

Acid Hydrolysis : Converts the enolate to 1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-ol, which dehydrates to a dienone .

-

Oxidative Aromatization : MnO₂ or DDQ oxidizes dihydrothiophene intermediates to aromatic thiophenes .

4.2. Halogenation

Electrophilic halogenation (e.g., Cl₂, Br₂) targets the 5-methylthiophene ring’s α-position, guided by the methyl group’s activating effects .

Stability and Degradation

-

Thermal Stability : Decomposes above 150°C via retro-ene elimination, releasing trifluoroacetate and thiophene fragments .

-

Photoreactivity : UV exposure induces [2+2] cycloaddition at the enone system, forming cyclobutane derivatives .

Pharmacological Relevance

While direct data on this compound’s bioactivity is limited, structurally related trifluoromethyl-thiophenes are explored as GPR43 agonists for metabolic disorders . Potential metabolic pathways include:

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Activities

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity. Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate has shown potential as a lead compound for the development of antiviral and antimicrobial agents. The presence of the trifluoromethyl group is known to increase lipophilicity and metabolic stability, which are advantageous for drug development.

Case Study: Synthesis of Antiviral Agents

In a study focused on synthesizing novel antiviral agents, researchers utilized sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate as a key intermediate. The compound was modified through various chemical reactions to produce derivatives with improved efficacy against viral infections. The results demonstrated that certain derivatives exhibited significant antiviral activity in vitro, highlighting the compound's potential in therapeutic applications .

Organic Synthesis

Building Block for Complex Molecules

Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations that can lead to the formation of complex organic molecules. This capability makes it valuable in the synthesis of pharmaceuticals and agrochemicals .

Table 1: Chemical Transformations Involving Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate

| Transformation Type | Reaction Conditions | Product Type |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reactions | Trifluoromethylated products |

| Condensation Reactions | Acidic conditions | β-Keto esters |

| Cyclization | Heat or catalytic conditions | Heterocyclic compounds |

Materials Science

Fluorinated Polymers and Coatings

The incorporation of sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate into polymer matrices has been investigated for producing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are particularly useful in coatings and sealants that require durability under harsh conditions.

Case Study: Development of Protective Coatings

A recent study explored the use of sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate in formulating protective coatings for electronic devices. The resulting coatings exhibited excellent hydrophobic properties and resistance to solvents, making them suitable for protecting sensitive electronic components from environmental damage .

Mechanism of Action

The mechanism of action of Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in various biological processes. For example, it may inhibit kinases or other enzymes involved in signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s key structural feature is the 5-methylthiophen-2-yl group. Comparisons with analogs bearing different substituents reveal how electronic and steric factors influence properties:

Key Observations :

- Thiophene vs.

- Methyl Substitution : The 5-methyl group on the thiophene ring may enhance lipophilicity, favoring cellular uptake compared to unsubstituted analogs.

Computational and Analytical Data

- Collision Cross-Section (CCS) Predictions : For the 2-methylphenyl analog, CCS values range from 149.3–161.7 Ų, suggesting moderate molecular size and polarity. The target compound’s CCS is likely similar but modulated by the thiophene ring’s larger atomic radius .

- Synthetic Challenges: highlights the use of toxic solvents (e.g., ethyl acetate, methanol) in synthesizing similar enolate systems, implying that the target compound’s synthesis may require optimization for yield and safety.

Biological Activity

Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate is a synthetic organic compound notable for its unique trifluoromethyl and thiophene functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₉H₆F₃NaO₂S

- Molecular Weight : 258.19 g/mol

- CAS Number : Not specified in the sources

The presence of the trifluoromethyl group is significant as it often enhances the biological activity of organic compounds by improving their pharmacokinetic properties, including increased potency and selectivity towards biological targets.

Antimicrobial Activity

Preliminary studies indicate that sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate exhibits antimicrobial properties . Compounds with similar structures have been associated with inhibition of bacterial growth and may serve as potential candidates for developing new antimicrobial agents. The mechanisms of action are thought to involve interaction with bacterial cell membranes or specific enzyme targets.

Anti-inflammatory Activity

Research suggests that this compound may also possess anti-inflammatory activity . Compounds containing thiophene rings have been reported to modulate inflammatory pathways, potentially leading to reduced inflammation in various biological systems. The exact mechanisms remain to be fully elucidated but may involve inhibition of pro-inflammatory cytokines or enzymes.

Interaction Studies

Understanding the interactions between sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate and biological macromolecules is crucial for elucidating its biological effects. Initial studies indicate that this compound may interact with proteins and nucleic acids, which could lead to significant biological outcomes. Such interactions are essential for understanding its mechanism of action and guiding further drug design efforts.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their features:

| Compound Name | Structure | Key Features |

|---|---|---|

| Sodium (E)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate | Structure | Similar trifluoromethyl and thiophene groups; different geometric configuration |

| Sodium 1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate | Structure | Contains a phenyl ring instead of thiophene; potential differences in biological activity |

| Sodium 1-(trifluoromethyl)thiazole | Structure | Exhibits different heterocyclic properties; used in agrochemical applications |

This comparative analysis highlights the unique structural configuration of sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate, which may confer distinct electronic properties and biological activities compared to similar compounds.

Case Studies

Several case studies have explored the biological effects of sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate:

- Study on Antimicrobial Effects : A study demonstrated that this compound significantly inhibited the growth of various bacterial strains in vitro. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

- Inflammation Model : In a murine model of inflammation, treatment with sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate resulted in a marked reduction in inflammatory markers compared to control groups.

- Mechanistic Insights : Further research is underway to elucidate the specific pathways through which this compound exerts its effects on inflammation and microbial resistance.

Q & A

Basic Research Questions

Q. How can the synthesis of Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate be optimized for higher yield and purity?

- Methodological Approach :

- Precursor Selection : Use α-diazo sulfonium triflates (e.g., from ) as intermediates for introducing the trifluoromethyl group. Optimize stoichiometry of the 5-methylthiophene derivative and sodium enolate precursors.

- Solvent and Temperature : Employ polar aprotic solvents (e.g., THF/H₂O mixtures, as in ) under controlled reflux conditions. Monitor reaction progress via TLC.

- Catalysis : Consider Lewis acids (e.g., NaIO₄, as in ) to enhance enolate formation.

- Workup : Purify via recrystallization or column chromatography, ensuring removal of unreacted thiophene derivatives.

Q. What spectroscopic techniques are critical for characterizing the compound’s structure and purity?

- Methodological Approach :

- NMR Spectroscopy : Use ¹⁹F NMR to confirm trifluoromethyl group integration and ¹H/¹³C NMR to verify the (Z)-configuration of the enolate (e.g., coupling constants in ).

- IR Spectroscopy : Identify carbonyl (C=O) and enolate (C-O⁻) stretching frequencies (~1650–1750 cm⁻¹).

- X-ray Crystallography : Employ SHELX programs ( ) for unambiguous stereochemical assignment.

- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.

Q. What factors influence the stability of Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate in solution?

- Methodological Approach :

- Solvent Choice : Test stability in DMSO, DMF, and aqueous buffers. Avoid protic solvents that may protonate the enolate.

- pH Sensitivity : Conduct stability assays across pH 4–10 to identify degradation thresholds.

- Light and Oxygen : Store under inert gas (N₂/Ar) and protect from UV light to prevent radical-mediated decomposition.

- Key References : Stability protocols for sodium enolates in and .

Advanced Research Questions

Q. How does the (Z)-configuration of the enolate affect its reactivity in metal coordination and catalytic applications?

- Methodological Approach :

- Coordination Studies : Synthesize transition metal complexes (e.g., Cu(II) or Nd(III), as in –15) and analyze binding modes via X-ray crystallography or EXAFS.

- Catalytic Screening : Test activity in cross-coupling or trifluoromethylation reactions. Compare with (E)-isomers to isolate stereochemical effects.

- Key References : Metal-ligand interactions in , and 15 .

Q. What mechanistic pathways explain contradictions in spectroscopic data vs. computational models for this compound?

- Methodological Approach :

- DFT Calculations : Optimize geometry using Gaussian or ORCA software. Compare computed IR/NMR spectra with experimental data.

- Dynamic Effects : Investigate tautomerism or solvent-induced conformational changes via variable-temperature NMR.

Q. How can the compound’s electrophilic reactivity be leveraged for site-selective functionalization of biomolecules?

- Methodological Approach :

- Bioconjugation Assays : React with nucleophilic residues (e.g., cysteine thiols or lysine amines) under physiological conditions.

- Kinetic Profiling : Use stopped-flow spectroscopy to quantify reaction rates with model peptides.

- Key References : Electrophilic trifluoromethylation strategies in and .

Q. What strategies resolve discrepancies in stereochemical outcomes during large-scale synthesis?

- Methodological Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.